molecular formula C8H8N2O B136801 Furo[2,3-c]pyridine-2-methanamine CAS No. 153863-91-3

Furo[2,3-c]pyridine-2-methanamine

Cat. No. B136801
M. Wt: 148.16 g/mol
InChI Key: HXSLUROWWQKZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-c]pyridine-2-methanamine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound has a unique structure that makes it a promising candidate for drug development. In

Scientific Research Applications

Furo[2,3-c]pyridine-2-methanamine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism Of Action

The mechanism of action of Furo[2,3-c]pyridine-2-methanamine is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Biochemical And Physiological Effects

Furo[2,3-c]pyridine-2-methanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antimicrobial activity against a range of bacterial and fungal species.

Advantages And Limitations For Lab Experiments

Furo[2,3-c]pyridine-2-methanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it easy to analyze. It also has a range of potential applications in medicinal chemistry, making it a promising candidate for drug development. However, there are also limitations to using Furo[2,3-c]pyridine-2-methanamine in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Furo[2,3-c]pyridine-2-methanamine. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, Furo[2,3-c]pyridine-2-methanamine is a promising compound with a range of potential applications in medicinal chemistry. Its unique structure and potential therapeutic properties make it an interesting candidate for drug development. However, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

Furo[2,3-c]pyridine-2-methanamine can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup reaction involves the oxidation of aniline with a strong oxidizing agent, followed by the condensation of the resulting nitroso compound with a ketone or aldehyde.

properties

CAS RN

153863-91-3

Product Name

Furo[2,3-c]pyridine-2-methanamine

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

furo[2,3-c]pyridin-2-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2

InChI Key

HXSLUROWWQKZJQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(O2)CN

Canonical SMILES

C1=CN=CC2=C1C=C(O2)CN

synonyms

Furo[2,3-c]pyridine-2-methanamine (9CI)

Origin of Product

United States

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